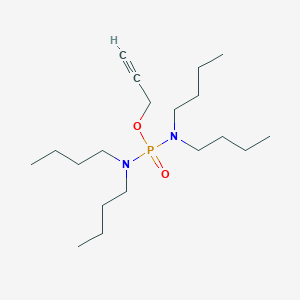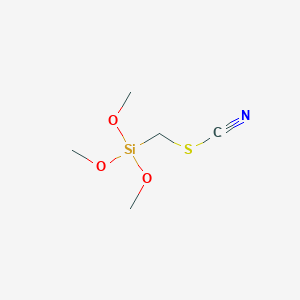
(Trimethoxysilyl)methyl thiocyanate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Trimethoxysilyl)methyl thiocyanate is an organosilicon compound characterized by the presence of both trimethoxysilyl and thiocyanate functional groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (Trimethoxysilyl)methyl thiocyanate typically involves the reaction of trimethoxysilane with thiocyanate sources under controlled conditions. One common method includes the reaction of trimethoxysilane with potassium thiocyanate in the presence of a suitable solvent, such as acetonitrile, at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the thiocyanate ion replaces a methoxy group on the silicon atom.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to distillation or recrystallization to isolate and purify the compound.
化学反应分析
Types of Reactions: (Trimethoxysilyl)methyl thiocyanate undergoes various chemical reactions, including:
Hydrolysis: The compound reacts with water to form silanols and methanol.
Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.
Substitution: The thiocyanate group can be substituted by other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of water or aqueous solutions under acidic or basic conditions.
Condensation: Catalyzed by acids or bases, often at elevated temperatures.
Substitution: Requires nucleophilic reagents like halides or alkoxides, often in the presence of a suitable solvent.
Major Products Formed:
Hydrolysis: Silanols and methanol.
Condensation: Siloxane polymers.
Substitution: Various substituted silanes, depending on the nucleophile used.
科学研究应用
(Trimethoxysilyl)methyl thiocyanate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of silane coupling agents and functionalized silanes.
Biology: Employed in the modification of biomolecules and surfaces for enhanced biocompatibility.
Medicine: Investigated for its potential in drug delivery systems and as a component in biomedical devices.
Industry: Utilized in the production of advanced materials, such as coatings, adhesives, and sealants.
作用机制
The mechanism of action of (Trimethoxysilyl)methyl thiocyanate involves the interaction of its functional groups with various molecular targets. The trimethoxysilyl group can undergo hydrolysis and condensation reactions, leading to the formation of siloxane networks. The thiocyanate group can participate in nucleophilic substitution reactions, allowing for the introduction of other functional groups. These reactions enable the compound to modify surfaces, enhance adhesion, and improve the properties of materials.
相似化合物的比较
Trimethoxysilane: Similar in structure but lacks the thiocyanate group.
Methyltrimethoxysilane: Contains a methyl group instead of a thiocyanate group.
Phenyl thiocyanate: Contains a phenyl group instead of a trimethoxysilyl group.
Uniqueness: (Trimethoxysilyl)methyl thiocyanate is unique due to the presence of both trimethoxysilyl and thiocyanate functional groups. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to its similar counterparts. The combination of silane and thiocyanate functionalities makes it particularly valuable in the synthesis of advanced materials and surface modifications.
属性
CAS 编号 |
56859-23-5 |
|---|---|
分子式 |
C5H11NO3SSi |
分子量 |
193.30 g/mol |
IUPAC 名称 |
trimethoxysilylmethyl thiocyanate |
InChI |
InChI=1S/C5H11NO3SSi/c1-7-11(8-2,9-3)5-10-4-6/h5H2,1-3H3 |
InChI 键 |
ZCJUCBNGWHQZEI-UHFFFAOYSA-N |
规范 SMILES |
CO[Si](CSC#N)(OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


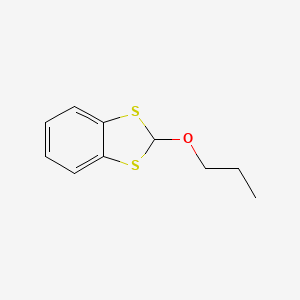
![1,1'-[(3-Methyl-1,2-phenylene)bis(methylene)]bis(2-methylbenzene)](/img/structure/B14629443.png)

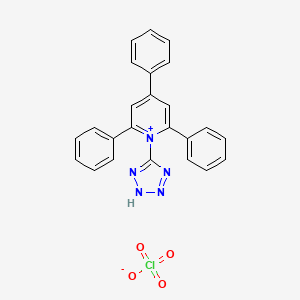
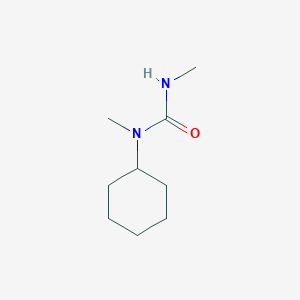

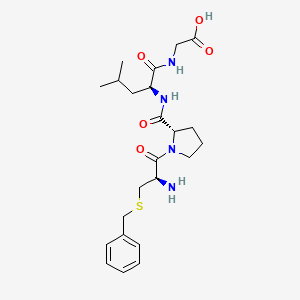
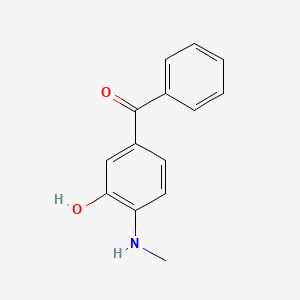
![Acetic acid, [[(benzoylamino)methyl]thio]-](/img/structure/B14629479.png)
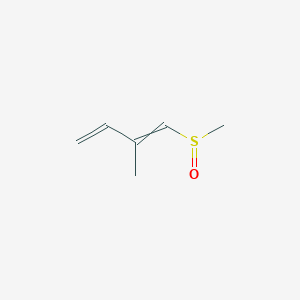

![(2R)-2-[4-Chloro-5-methyl-2-(propan-2-yl)phenoxy]propanoic acid](/img/structure/B14629496.png)
![N,N'-[(3-Chlorophenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14629500.png)
